molecular formula C8H11ClN2O2 B596562 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 131020-57-0

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B596562
CAS No.: 131020-57-0
M. Wt: 202.638
InChI Key: HCLOFQMHYZETCL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-5-carboxylic acid, while reduction can produce various tetrahydrobenzimidazole derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting serotonin receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act as a serotonin receptor antagonist, modulating neurotransmitter activity in the brain. The compound’s structure allows it to bind to receptor sites, inhibiting the action of serotonin and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    5-Benzimidazolecarboxylic acid: A closely related compound with similar chemical properties.

    4,5,6,7-Tetrahydro-1H-benzoimidazole-6-carboxylic acid: Another derivative with slight structural variations.

Uniqueness

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical agents highlights its importance in medicinal chemistry .

Biological Activity

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS Number: 131020-57-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.638 g/mol
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 3
  • Topological Polar Surface Area : 66 Ų

Antitumor Activity

Recent studies have shown that derivatives of benzoimidazole compounds exhibit antitumor properties. For instance, research indicates that the introduction of various substituents at the benzoimidazole core can enhance its cytotoxic effects against different cancer cell lines. A notable study demonstrated that 4,5,6,7-tetrahydro-1H-benzimidazole derivatives displayed significant inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. Research suggests these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • PARP Inhibition : By inhibiting PARP activity, the compound disrupts the DNA repair process in cancer cells, leading to increased apoptosis.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties that protect neuronal cells from oxidative damage.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial pathways .
  • Neuroprotection :
    • In animal models of Alzheimer's disease, administration of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives resulted in improved cognitive function and reduced amyloid plaque formation .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntitumorSignificant inhibition of tumor growth
Enzyme InhibitionInhibition of PARP activity
NeuroprotectionReduction in oxidative stress
Cognitive ImprovementEnhanced memory function in models

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLOFQMHYZETCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692839
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-57-0
Record name 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 24 g portion of the above mentioned (-)-5-(2,3-dihydroindol-1-yl)carbonyl-4,5,6,7-tetrahydrobenzimidazole was dissolved in 120 ml of 6N hydrochloric acid and heated under reflux for 3 hours. The reaction solution was evaporated to dryness under reduced pressure to obtain a residue which was then dissolved in water, made alkaline with an aqueous sodium hydroxide solution, and washed with ethyl ether. Subsequent acidification of the aqueous layer with hydrochloric acid and concentration under reduced pressure yielded a white powder of (+)-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride containing NaCl.
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Synthesis routes and methods II

Procedure details

A 0.3 g portion of this ethyl (+)-4.5,6,7-tetrahydrobenzimidazole-5-carboxylate was dissolved in 2 ml of 6N hydrochloric acid and refluxed for 1.5 hours, and then evaporated to dryness under reduced pressure to obtain 4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid hydrochloride with the optical rotation indicated below. mp: 245°-248° C.
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